molecular formula C7H6F3NO3S B14695947 3-Aminophenyl trifluoromethanesulfonate CAS No. 32578-28-2

3-Aminophenyl trifluoromethanesulfonate

Cat. No.: B14695947
CAS No.: 32578-28-2
M. Wt: 241.19 g/mol
InChI Key: UFEFSKZDFSIASF-UHFFFAOYSA-N
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Description

3-Aminophenyl trifluoromethanesulfonate is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further bonded to a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminophenyl trifluoromethanesulfonate typically involves the reaction of 3-aminophenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The reaction proceeds as follows:

3-Aminophenol+Trifluoromethanesulfonic anhydride3-Aminophenyl trifluoromethanesulfonate\text{3-Aminophenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 3-Aminophenol+Trifluoromethanesulfonic anhydride→3-Aminophenyl trifluoromethanesulfonate

The reaction conditions often involve maintaining the temperature below 0°C and using a base such as pyridine to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Aminophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Acylation Reactions: The compound can undergo acylation reactions to form amides and esters.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Various substituted phenyl derivatives.

    Oxidation Reactions: Nitro derivatives.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

3-Aminophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminophenyl trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This group enhances the reactivity of the phenyl ring, making it more susceptible to nucleophilic attack. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate

Uniqueness

3-Aminophenyl trifluoromethanesulfonate is unique due to the presence of both an amino group and a trifluoromethanesulfonate group on the same phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

(3-aminophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)15(12,13)14-6-3-1-2-5(11)4-6/h1-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEFSKZDFSIASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30783859
Record name 3-Aminophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30783859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32578-28-2
Record name 3-Aminophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30783859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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